3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride
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Overview
Description
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a piperidin-3-yloxy group. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: The brominated pyridine undergoes a nucleophilic substitution reaction with piperidin-3-ol to form 3-Bromo-2-(piperidin-3-yloxy)pyridine.
Formation of Dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromine atom or modify the piperidin-3-yloxy group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidin-3-yloxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but lacks the piperidin-3-yloxy group.
2-(Piperidin-3-yloxy)pyridine: Similar structure but lacks the bromine atom.
3-Chloro-2-(piperidin-3-yloxy)pyridine: Similar structure with chlorine instead of bromine.
Uniqueness
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride is unique due to the combination of the bromine atom and piperidin-3-yloxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrClN2O
- Molecular Weight : 287.57 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.
Anticancer Activity
Studies on related compounds have demonstrated anticancer properties, particularly against ovarian and breast cancer cell lines. For instance, pyridine derivatives have been assessed for cytotoxicity, showing moderate activity against tumor cells while sparing non-cancerous cells. This suggests that this compound may also possess similar anticancer effects.
Neurological Effects
The compound's interaction with muscarinic acetylcholine receptors could indicate potential applications in treating neurological disorders. Allosteric modulators targeting these receptors have been explored for their therapeutic effects in conditions like Alzheimer's disease.
Research Findings and Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial activity of pyridine derivatives, finding that certain compounds inhibited bacterial growth effectively. While specific results for this compound are not available, its structural similarity to active compounds suggests it may exhibit comparable antimicrobial effects.
- Anticancer Evaluation : In vitro studies have shown that related compounds possess moderate cytotoxicity against cancer cell lines. For example, a derivative tested against ovarian cancer cells demonstrated a significant reduction in cell viability at certain concentrations, indicating a potential pathway for further exploration with this compound.
- Neurological Research : The compound's potential as an allosteric modulator was highlighted in studies focusing on M4 muscarinic receptors. These studies suggest that targeting these receptors may lead to new therapeutic strategies for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H15BrCl2N2O |
---|---|
Molecular Weight |
330.05 g/mol |
IUPAC Name |
3-bromo-2-piperidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2O.2ClH/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8;;/h2,4,6,8,12H,1,3,5,7H2;2*1H |
InChI Key |
NOJXTAVDPDSCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)Br.Cl.Cl |
Origin of Product |
United States |
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